molecular formula C11H9F3O3 B1530442 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone CAS No. 1263365-50-9

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone

Cat. No. B1530442
M. Wt: 246.18 g/mol
InChI Key: WKIOZZKBALIOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone (TFPE) is a synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. It is a dioxolanone derivative with a trifluorophenyl group attached to the ethanone moiety. It has been studied for its potential use in medicinal chemistry, drug design, and materials science. TFPE has been shown to possess a range of interesting properties such as a high degree of solubility in both polar and non-polar solvents, low toxicity, and good thermal stability. This makes it suitable for a wide range of applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fungicidal Compounds : Mao et al. (2013) synthesized a series of novel compounds with potential fungicidal activity, using a precursor structurally similar to 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone. This study highlights the utility of such compounds in developing fungicides with high efficacy against specific agricultural pests (Mao, Song, & Shi, 2013).

  • Electrophilic Trifluoromethylthiolation : Huang et al. (2016) described the use of a related diazo compound as an effective reagent for electrophilic trifluoromethylthiolation reactions, underlining the importance of such chemical structures in synthetic organic chemistry to introduce trifluoromethylthio groups into various molecules (Huang et al., 2016).

Material Science Applications

  • Polymer Synthesis and Characterization : Coskun et al. (1998) explored the polymerization of a monomer derived from glycidyl methacrylate and benzaldehyde, demonstrating the potential of 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone related compounds in creating new polymers with unique properties and applications in material science (Coskun et al., 1998).

Pharmaceutical Research

  • Development of Anti-inflammatory Agents : Rehman et al. (2022) synthesized new chalcone derivatives, indicating the role of structurally similar compounds in the development of novel anti-inflammatory drugs. This research points to the broader applicability of such chemical entities in pharmaceutical development (Rehman, Saini, & Kumar, 2022).

Catalysis and Organic Reactions

  • Catalytic Applications in Organic Synthesis : Podgorski et al. (2010) demonstrated the use of bismuth(III) triflate in catalyzing the synthesis of dioxolanes, highlighting the potential of 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone in facilitating organic reactions that lead to the formation of cyclic acetals and ethers, thereby contributing to green chemistry and catalysis research (Podgorski et al., 2010).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-7-3-6(4-8(13)11(7)14)9(15)5-10-16-1-2-17-10/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIOZZKBALIOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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